Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate
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Overview
Description
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is an organic compound with a complex structure that includes a naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate typically involves multi-step organic reactions. One common method includes the reduction of a nitro-naphthalene derivative followed by esterification. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate undergoes various chemical reactions including:
Oxidation: This reaction can convert the amino group into a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1-naphthoate
- Methyl 5-amino-2-naphthoate
- Methyl 5-amino-3-naphthoate
Uniqueness
Methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
methyl 5-amino-3,4-dihydronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-15-12(14)10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,6-7H,2,5,13H2,1H3 |
InChI Key |
CBXROZUMAQKZMU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CCCC2=C1C=CC=C2N |
Origin of Product |
United States |
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